2-Ethyl-3-methoxypyrazine
Overview
Description
2-Ethyl-3-methoxypyrazine: is an organic compound with the molecular formula C7H10N2O . It is a member of the pyrazine family, characterized by a distinctive earthy and potato-like odor. This compound is often used in the flavor and fragrance industry due to its potent aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methoxypyrazine can be synthesized through various methods. One common approach involves the condensation of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine. This intermediate can then be oxidized to form 2,5-dimethylpyrazine .
Industrial Production Methods: In industrial settings, this compound is typically produced through controlled chemical reactions involving pyrazine derivatives. The process often includes steps such as methylation and ethylation under specific conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazine ring, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized pyrazine derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
2-Ethyl-3-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the determination of taste and odor-causing compounds.
Biology: Its distinctive odor makes it useful in studies related to olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interaction with biological receptors.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methoxypyrazine involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets primarily include olfactory receptor neurons, which are responsible for detecting and transmitting odor signals to the brain .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its bell pepper-like aroma.
2-Methoxy-3-methylpyrazine: Exhibits a more subtle earthy odor.
2,3-Diethyl-5-methylpyrazine: Has a more complex aroma profile with hints of roasted nuts.
Uniqueness: 2-Ethyl-3-methoxypyrazine stands out due to its intense and distinctive earthy and potato-like odor, making it particularly valuable in the flavor and fragrance industry. Its unique chemical structure allows for specific interactions with olfactory receptors, differentiating it from other methoxypyrazines .
Properties
IUPAC Name |
2-ethyl-3-methoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCILIMHENXHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067124 | |
Record name | Pyrazine, 2-ethyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
90.00 °C. @ 40.00 mm Hg | |
Record name | 3-Ethyl-2-methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25680-58-4 | |
Record name | 2-Ethyl-3-methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25680-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethyl-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine, 2-ethyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYL-3-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBM5LD0WE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Ethyl-2-methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-ethyl-3-methoxypyrazine impact the growth of plant pathogens?
A1: While the exact mechanism of action remains unclear, research suggests that this compound, along with other alkylated methoxypyrazines, can suppress the growth of certain plant pathogens. This was demonstrated in a study where standard solutions of synthetically produced this compound were shown to inhibit the growth of Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor in a laboratory setting. [] The study suggests that these compounds, when released by bacteria like Lysobacter capsici AZ78, act as volatile organic compounds (VOCs) and contribute to the biocontrol potential of these bacteria against soilborne plant pathogens. []
Q2: Can you elaborate on the origin and identification of this compound in the context of biological control?
A2: In the study by Berger et al. (2020), Lysobacter capsici AZ78 was identified as a potent producer of VOCs, including this compound. [] These VOCs were collected from bacterial cultures and analyzed using GC-MS techniques. Through this analysis, 22 VOCs, primarily mono- and dialkylated methoxypyrazines, were detected. [] Further testing using synthetically produced versions of this compound, alongside 2,5-dimethylpyrazine and 2-isopropyl-3-methoxypyrazine, confirmed their ability to suppress the growth of the aforementioned plant pathogens. []
Q3: Beyond its potential as a biocontrol agent, are there other applications for this compound?
A3: Yes, this compound is recognized for its potent aroma and is commonly used as a flavoring agent in food products. [, ] Its aroma profile is often described as roasted, nutty, or earthy. It has been studied in relation to off-flavor development in food products, specifically “fishy” off-flavors in products containing added DHA, like infant formula. []
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